1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzylmethylsulfone is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzylmethylsulfone can be synthesized through several methods. One common approach involves the bromination of benzylmethylsulfone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 3-Bromobenzylmethylsulfone may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzylmethylsulfone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-aminobenzylmethylsulfone or 3-alkoxybenzylmethylsulfone can be formed.
Oxidation Products: The primary oxidation product is the corresponding sulfone.
Reduction Products: The primary reduction product is the corresponding sulfide.
Scientific Research Applications
3-Bromobenzylmethylsulfone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromobenzylmethylsulfone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Benzylmethylsulfone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chlorobenzylmethylsulfone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Fluorobenzylmethylsulfone: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 3-Bromobenzylmethylsulfone is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C16H16Br2O2S |
---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
1-bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene |
InChI |
InChI=1S/C16H16Br2O2S/c17-15-5-1-3-13(11-15)7-9-21(19,20)10-8-14-4-2-6-16(18)12-14/h1-6,11-12H,7-10H2 |
InChI Key |
YAJKMKMZCKTMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCS(=O)(=O)CCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.